Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
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Overview
Description
Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO4S It is known for its unique chemical structure, which includes a benzoyl group, an amino group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with ethyl 2-aminobenzoate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-{[2-methoxy-4-(methylsulfinyl)benzoyl]amino}benzoate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Ethyl 2-{[2-methoxy-4-(methylsulfonyl)benzoyl]amino}benzoate: Contains a sulfonyl group, which may result in different chemical and biological properties.
Properties
CAS No. |
335398-56-6 |
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Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4g/mol |
IUPAC Name |
ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4S/c1-4-23-18(21)13-7-5-6-8-15(13)19-17(20)14-10-9-12(24-3)11-16(14)22-2/h5-11H,4H2,1-3H3,(H,19,20) |
InChI Key |
RIWMLBLPEWNNGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
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